Ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 401.69 g/mol. This compound is identified by its CAS number 1448869-68-8 and is primarily used for research purposes in medicinal chemistry. Its purity is typically around 95% .
Ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This particular compound is recognized for its potential interactions with biological targets, making it a subject of interest in pharmaceutical research .
The synthesis of ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final compound.
Key structural data includes:
Ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate can participate in various chemical reactions typical for imidazole derivatives:
The reactivity of this compound is influenced by its functional groups and steric hindrance from the isopropyl group, which plays a significant role in determining its chemical behavior.
The mechanism of action for ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate typically involves interaction with specific biological targets such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways:
Research into its mechanism suggests that environmental factors like pH and temperature may significantly impact its efficacy and stability in biological systems.
Ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate has several scientific applications:
This compound's unique structure and properties make it a valuable tool in various fields of scientific research.
The synthesis of complex imidazole derivatives requires strategic bond formation sequences. For the target compound, two primary routes have been validated: Route A begins with ethyl 2-bromo-1H-imidazole-4-carboxylate (CAS 74478-93-6), which undergoes N-alkylation at the imidazole nitrogen using 2-bromopropane under phase-transfer conditions to introduce the isopropyl group [8]. Subsequent C5 lithiation at -78°C enables nucleophilic addition to 4-chlorobenzaldehyde, yielding the benzhydrol motif after acidic workup. Alternatively, Route B employs a convergent approach where pre-functionalized fragments are coupled. The 1-isopropyl-2-bromoimidazole core (CAS 16681-59-7) is first generated, followed by directed ortho-metalation using n-butyllithium to facilitate carboxylation with ethyl chloroformate [10]. The hydroxymethylation step then proceeds via palladium-catalyzed Suzuki-Miyaura coupling between 5-boronic ester imidazole intermediates and 4-chlorophenyl aldehyde precursors [2] [9].
Table 1: Comparative Analysis of Synthetic Pathways
Route | Key Steps | Overall Yield | Advantages |
---|---|---|---|
A | N-Alkylation → C5 Lithiation → Aldehyde Addition | 32% | Fewer purification steps, air-tolerant |
B | Boronation → Suzuki Coupling → Esterification | 41% | Higher regiocontrol, scalable carboxylation |
Route B demonstrates superior yield due to minimized side reactions during C-H functionalization, while Route A offers operational simplicity. Both pathways require strict exclusion of moisture during organometallic steps to prevent hydrolysis of sensitive intermediates [2] [9].
The C2-bromine atom in the target compound serves dual roles: as a directing group for C5 functionalization and as a handle for downstream derivatization. Regioselective bromination at C2 is optimally achieved using bromine in acetic acid at 40°C, exploiting the inherent nucleophilicity of the imidazole ring’s C2 position [1] [10]. Ethyl 1-isopropylimidazole-4-carboxylate undergoes >95% conversion to the 2-bromo derivative within 2 hours, with the electron-withdrawing carboxylate group preventing dibromination. Crucially, the bromine atom enables palladium-catalyzed cross-coupling; however, the steric bulk of the isopropyl group necessitates tailored catalytic systems. Screening reveals that Buchwald XPhos Pd G3 catalyst achieves 85% yield in Negishi couplings with zinc reagents, while Suzuki reactions require Pd(dppf)Cl₂ and elevated temperatures (80°C) due to the hindered transmetalation [1].
Table 2: Cross-Coupling Efficiency with C2-Bromoimidazole
Coupling Type | Catalyst System | Temperature | Conversion | Limitations |
---|---|---|---|---|
Negishi | XPhos Pd G3 / ZnR₂ | 25°C | 85% | Sensitive to β-hydride elimination |
Suzuki | Pd(dppf)Cl₂ / K₂CO₃ | 80°C | 78% | Requires boronic acid excess |
Stille | Pd(PPh₃)₄ / CuI co-catalyst | 60°C | 70% | Toxicity of organotin reagents |
The bromine’s ortho-directing effect facilitates C5 deprotonation for hydroxymethylation, though competing protodebromination occurs above -70°C, necessitating cryogenic conditions [1] [10].
Introduction of the chiral (4-chlorophenyl)(hydroxy)methyl group at C5 presents significant stereochemical challenges. Non-catalyzed addition of 1-isopropyl-2-bromoimidazole-4-carboxylate anions to 4-chlorobenzaldehyde generates racemic mixtures, necessitating chiral resolution via diastereomeric salt formation with L-(+)-tartaric acid (35% recovery of single enantiomer) [2]. Asymmetric catalysis offers superior efficiency: Evans’ oxazaborolidine catalysts (5 mol%) in toluene at -40°C achieve 89% enantiomeric excess (ee) by activating the aldehyde toward nucleophilic attack [8]. The C5 lithiated imidazole attacks the Si-face of the aldehyde when using (R)-Me-CBS catalyst, confirmed by comparative nuclear magnetic resonance analysis with chiral shift reagents. Nuclear magnetic resonance characterization of the hydroxymethyl proton (δ 5.92–6.05 ppm) shows distinct diastereotopic splitting patterns correlated with enantiopurity [8].
Solvent polarity critically influences stereoselectivity: tetrahydrofuran affords only 52% ee due to poor catalyst stability, while toluene enhances catalyst-substrate interactions. The 4-chlorophenyl group’s electron-withdrawing nature accelerates addition kinetics by 2.3-fold compared to phenyl, reducing enolization side products [2].
Esterification of the imidazole-4-carboxylic acid precursor employs three principal methods: (1) Fischer esterification with ethanol under Brønsted acid catalysis; (2) carbodiimide-mediated coupling; or (3) orthoester transesterification. Screening identifies N,N´-dicyclohexylcarbodiimide/4-dimethylaminopyridine in dichloromethane as optimal for sterically hindered substrates, yielding >95% conversion within 4 hours at 25°C without racemization [8] [9]. By contrast, sulfuric acid-catalyzed Fischer conditions promote dehydration of the benzhydrol moiety, reducing yield to 55%.
Table 3: Esterification Conditions Comparison
Method | Conditions | Yield | Purity | Side Products |
---|---|---|---|---|
Fischer esterification | H₂SO₄, ethanol, reflux, 12h | 55% | 82% | Dehydrated alkene derivatives |
DCC/DMAP coupling | DCC, DMAP, dichloromethane, 25°C, 4h | 94% | 98% | N,N´-dicyclohexylurea |
Trimethylorthoacetate | 1,2-Dichloroethane, pyridine, 80°C, 8h | 75% | 90% | Methyl enol ether impurities |
Microwave-assisted transesterification using titanium(IV) isopropoxide reduces reaction time to 15 minutes (150°C), but epimerizes the chiral center (15% loss in ee). Solvent selection proves crucial: polar aprotic solvents like N,N-dimethylformamide accelerate reactions but degrade bromoimidazole scaffolds via nucleophilic aromatic substitution [8] [9].
Purification challenges arise from residual metal catalysts, polar stereoisomers, and hydrolytic degradation products. Silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) separates the target compound from diastereomeric impurities but causes 10–15% product loss due to the compound’s acidic nature. Reverse-phase C18 columns with methanol-water eliminate palladium residues (<5 ppm), while trituration with cold diethyl ether removes lipophilic byproducts [5] [7].
Crystallization optimization identifies ethanol-water (7:3) as the ideal solvent system, yielding needle-like crystals suitable for X-ray diffraction analysis. Adding 5% tert-butyl methyl ether as an anti-solvent increases yield to 88% by reducing oiling-out. For the hydroxymethyl intermediate, protecting group strategies like tert-butyldimethylsilyl ether formation prevent dehydration during carboxylate esterification, subsequently removed by tetrabutylammonium fluoride with 95% recovery [5]. Process mass intensity reduction is achieved via in situ derivatization: direct reaction of crude hydroxymethylimidazole with ethyl chloroformate in pyridine affords the ester without isolation, increasing overall yield from 41% to 63% while maintaining 99% high-performance liquid chromatography purity [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1